molecular formula C9H18N2O2 B13782878 N,N'-2,3-Pentanediyldiacetamide

N,N'-2,3-Pentanediyldiacetamide

Cat. No.: B13782878
M. Wt: 186.25 g/mol
InChI Key: LKBMCOOMMPNJIQ-UHFFFAOYSA-N
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Description

N,N’-2,3-Pentanediyldiacetamide is an organic compound characterized by the presence of two acetamide groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-2,3-Pentanediyldiacetamide typically involves the reaction of pentane-2,3-diamine with acetic anhydride. The reaction is carried out under reflux conditions, where the diamine is reacted with an excess of acetic anhydride to ensure complete acetylation. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of N,N’-2,3-Pentanediyldiacetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N’-2,3-Pentanediyldiacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

N,N’-2,3-Pentanediyldiacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-2,3-Pentanediyldiacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    N,N’-2,3-Butanediyldiacetamide: Similar structure but with a shorter carbon chain.

    N,N’-2,3-Hexanediyldiacetamide: Similar structure but with a longer carbon chain.

    N,N’-2,3-Pentanediyldibenzamide: Similar structure but with benzamide groups instead of acetamide.

Uniqueness: N,N’-2,3-Pentanediyldiacetamide is unique due to its specific carbon chain length and the presence of acetamide groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-(3-acetamidopentan-2-yl)acetamide

InChI

InChI=1S/C9H18N2O2/c1-5-9(11-8(4)13)6(2)10-7(3)12/h6,9H,5H2,1-4H3,(H,10,12)(H,11,13)

InChI Key

LKBMCOOMMPNJIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)NC(=O)C)NC(=O)C

Origin of Product

United States

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